(4-(m-Tolyl)thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(m-Tolyl)thiophen-2-yl)methanamine is an organic compound that belongs to the class of phenylmethylamines It features a thiophene ring substituted with a methanamine group and a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(m-Tolyl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Substitution Reactions: The thiophene ring is then subjected to electrophilic substitution reactions to introduce the m-tolyl group at the 4-position.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(m-Tolyl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methylamine, ammonia, various alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted amines
Scientific Research Applications
(4-(m-Tolyl)thiophen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is employed in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(m-Tolyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. For example, it acts as a leukotriene A-4 hydrolase inhibitor, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(4-(Thiophen-2-yl)phenyl)methanamine: Similar structure but lacks the m-tolyl group.
(4-(Trifluoromethyl)thiophen-2-yl)methanamine: Contains a trifluoromethyl group instead of the m-tolyl group.
(4-Methylthiazol-2-yl)methanamine: Features a thiazole ring instead of a thiophene ring.
Uniqueness
(4-(m-Tolyl)thiophen-2-yl)methanamine is unique due to the presence of both the m-tolyl and thiophene groups, which confer specific electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
[4-(3-methylphenyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-6,8H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVUATCVUPWCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.